molecular formula C12H12N2O B12077292 3-Methyl-4-(pyridin-2-yloxy)aniline

3-Methyl-4-(pyridin-2-yloxy)aniline

Cat. No.: B12077292
M. Wt: 200.24 g/mol
InChI Key: JDFDKKFPCWNTQI-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-2-yloxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a 3-methyl group and a 4-(pyridin-2-yloxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-2-yloxy)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 3-methyl-4-nitroaniline, is synthesized through the nitration of 3-methylaniline followed by reduction.

    Coupling Reaction: The nitro group is reduced to an amine, which then undergoes a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction is typically carried out under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(pyridin-2-yloxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yloxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yloxy)aniline: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.

    2-Methyl-4-(pyridin-2-yloxy)aniline: Similar structure but with the methyl group attached at the 2-position instead of the 3-position.

    4-(Pyridin-4-yloxy)aniline: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

3-Methyl-4-(pyridin-2-yloxy)aniline is unique due to the specific positioning of the methyl and pyridin-2-yloxy groups, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-yloxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and other applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methyl-4-pyridin-2-yloxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3

InChI Key

JDFDKKFPCWNTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=N2

Origin of Product

United States

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